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molecular formula C7H12N2O B3003249 1-(2-methyl-1H-imidazol-1-yl)propan-2-ol CAS No. 34091-34-4

1-(2-methyl-1H-imidazol-1-yl)propan-2-ol

Cat. No. B3003249
M. Wt: 140.186
InChI Key: VUFBCWUJICCKDU-UHFFFAOYSA-N
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Patent
US08779018B2

Procedure details

2-Methylimidazole (1 mol) and methanol as a solvent were charged into a stirring-type autoclave, and propylene oxide (1 mol) was reacted therewith at a reaction temperature of 80° C. to 140° C. Thereafter, by purification through distillation, 1-(2-hydroxypropyl)-2-methylimidazole was obtained.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.[CH2:7]1[O:10][CH:8]1[CH3:9]>CO>[OH:10][CH:8]([CH3:9])[CH2:7][N:3]1[CH:4]=[CH:5][N:6]=[C:2]1[CH3:1]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
1 mol
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted
CUSTOM
Type
CUSTOM
Details
at a reaction temperature of 80° C. to 140° C
CUSTOM
Type
CUSTOM
Details
Thereafter, by purification
DISTILLATION
Type
DISTILLATION
Details
through distillation

Outcomes

Product
Name
Type
product
Smiles
OC(CN1C(=NC=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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